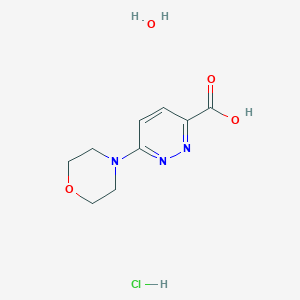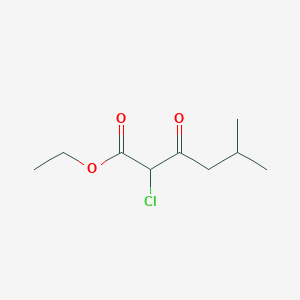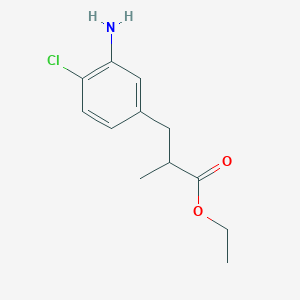
8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
概要
説明
8-Fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative effects, and this compound is of interest in both pharmaceutical research and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one and a fluorinating agent.
Fluorination Reaction: The fluorination step is crucial and can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 8-Fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LAH) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
科学的研究の応用
8-Fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in biological studies to understand the interaction of benzodiazepines with various receptors and enzymes.
Medicine: It has potential therapeutic applications in the development of new anxiolytic, sedative, and anticonvulsant drugs.
Industry: It is used in the pharmaceutical industry for the production of benzodiazepine-based medications.
作用機序
The mechanism by which 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects.
Molecular Targets and Pathways Involved:
GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.
Pathways: The activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and decreased neuronal excitability.
類似化合物との比較
8-Fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is compared with other similar compounds to highlight its uniqueness:
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but different position of the nitrogen atom in the ring.
8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Similar core structure but with a methyl group at the 5-position.
8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one: Similar fluorinated benzodiazepine structure but with a pyrrolo[4,3,2-ef] ring system.
These compounds differ in their chemical structure, which can lead to variations in their pharmacological properties and applications.
特性
IUPAC Name |
7-fluoro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBJAIANVVYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)


![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)


![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)




